![molecular formula C17H20N2O3 B2705927 (1H-吲哚-2-基)(1,5-二氧杂-9-氮杂螺[5.5]十一烷-9-基)甲酮 CAS No. 1797791-91-3](/img/structure/B2705927.png)

(1H-吲哚-2-基)(1,5-二氧杂-9-氮杂螺[5.5]十一烷-9-基)甲酮

货号 B2705927

CAS 编号:

1797791-91-3

分子量: 300.358

InChI 键: QSPAWKZPOMADQL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

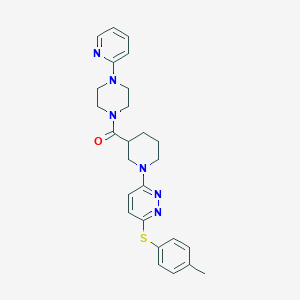

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole. This nucleus contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .科学研究应用

- Researchers have investigated derivatives of this compound for their antiviral properties. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .

- Other derivatives, such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide , demonstrated potent antiviral effects against Coxsackie B4 virus .

- The compound has been evaluated for its in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Researchers synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives and explored their efficacy .

- Indolyl-1,2,4-oxidizable derivatives, including this compound, were synthesized and evaluated as non-competitive α-glucosidase inhibitors. Some of these compounds exhibited better inhibitory activity than the reference drug acarbose .

- Researchers have assessed the cytotoxic activities of new compounds derived from this indole derivative. These investigations were conducted on MDA-MB-231 cancer cells, revealing dose-dependent effects .

- The compound has been involved in cascade reactions leading to the formation of β-carbolines. These reactions utilize ammonium salts as nitrogen sources and yield different types of β-carbolines .

- The optically active cyclohexanone derivative of this compound was synthesized using methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride. The resulting tricyclic indole compound has potential applications .

Antiviral Activity

Antitubercular Potential

α-Glucosidase Inhibition

Cytotoxicity Against Cancer Cells

Cascade Reactions and β-Carbolines

Fischer Indole Synthesis

属性

IUPAC Name |

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-16(15-12-13-4-1-2-5-14(13)18-15)19-8-6-17(7-9-19)21-10-3-11-22-17/h1-2,4-5,12,18H,3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPAWKZPOMADQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2705844.png)

![[2-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B2705846.png)

![N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705849.png)

![(6-Chloro-4-methylpyridin-2-yl)-[3,3-dimethyl-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2705850.png)

![N-(1-cyano-3-methylcyclohexyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2705855.png)

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2705857.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2705859.png)

![3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2705860.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2705863.png)

![8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2705866.png)